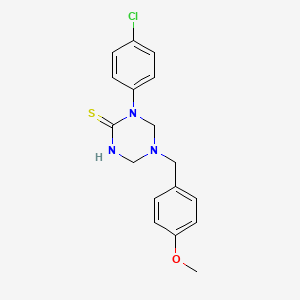![molecular formula C15H9Br2N3 B11470622 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11470622.png)
7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a methyl group in its structure makes it a unique derivative with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of brominating agents. One common method includes:
Condensation Reaction: Isatin reacts with o-phenylenediamine in glacial acetic acid or hydrochloric acid under reflux conditions to form the indoloquinoxaline core.
Bromination: The resulting indoloquinoxaline is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid to introduce bromine atoms at the 7 and 9 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to remove the bromine atoms.
Cyclization: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atoms.
Oxidized and Reduced Forms: Quinoxaline N-oxides or debrominated indoloquinoxalines.
Scientific Research Applications
7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial properties. The compound’s ability to intercalate with DNA makes it a candidate for drug development.
Material Science: Used in the development of optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Studies: Its interactions with biological macromolecules like proteins and nucleic acids are explored for therapeutic applications.
Mechanism of Action
The primary mechanism of action of 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound may also inhibit specific enzymes involved in DNA repair and replication, enhancing its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Lacks the bromine and methyl substituents, making it less reactive in substitution reactions.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of bromine, which affects its electronic properties and reactivity.
6-methyl-6H-indolo[2,3-b]quinoxaline: Similar structure but without the bromine atoms, leading to different reactivity and biological activity.
Uniqueness
The presence of bromine atoms at the 7 and 9 positions and a methyl group at the 6 position makes 7,9-dibromo-6-methyl-6H-indolo[2,3-b]quinoxaline unique. These substituents enhance its reactivity in substitution reactions and its potential as a pharmacophore in drug development.
Properties
Molecular Formula |
C15H9Br2N3 |
|---|---|
Molecular Weight |
391.06 g/mol |
IUPAC Name |
7,9-dibromo-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C15H9Br2N3/c1-20-14-9(6-8(16)7-10(14)17)13-15(20)19-12-5-3-2-4-11(12)18-13/h2-7H,1H3 |
InChI Key |
GHIAWLBXHMACKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)Br)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Amino-4-ethoxy-5-methoxyphenyl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B11470542.png)
![4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470543.png)
![(2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid](/img/structure/B11470563.png)
![7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11470569.png)

![4-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B11470591.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470596.png)
![3-(4-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11470610.png)
![4-[(3-Fluorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline](/img/structure/B11470624.png)
![1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11470630.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11470631.png)
![1,3-bis(4-chlorophenyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11470639.png)
![1-(2,4-dichlorobenzyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11470644.png)
![2-chloro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B11470649.png)
